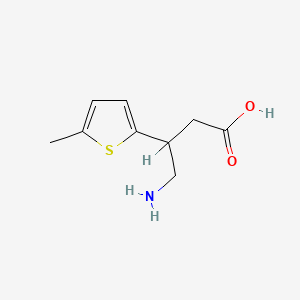
4-Amino-3-(5-methyl-2-thienyl)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Amino-3-(5-methyl-2-thienyl)butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Amino-3-(5-methyl-2-thienyl)butyric acid is a compound of interest due to its structural similarity to GABA (gamma-aminobutyric acid) and its potential biological activities, particularly as a GABA receptor modulator. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which contributes to its unique properties and biological interactions. The compound can be represented as follows:
This structure allows it to interact with various biological targets, particularly in the central nervous system.
GABA Receptor Modulation
The primary biological activity of this compound is its role as a GABA-B receptor agonist. Research indicates that compounds with similar structures can enhance GABAergic transmission, leading to increased inhibitory neurotransmission. This mechanism is crucial for its potential therapeutic effects in neurological disorders.
- GABA Transporters : The compound has been shown to influence GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of these transporters can lead to increased levels of GABA, enhancing its inhibitory effects on neuronal excitability .
- Neuroprotective Effects : Studies suggest that modulation of GABA receptors may provide neuroprotective benefits, particularly in conditions such as epilepsy and anxiety disorders. The compound's ability to enhance GABA signaling can mitigate excitotoxicity associated with excessive neuronal firing .
Anticonvulsant Activity
Research has demonstrated that this compound exhibits anticonvulsant properties. In animal models, it has been effective in reducing seizure frequency and severity, similar to other known GABAergic agents like tiagabine .
Potential Therapeutic Applications
The compound's biological activity suggests several potential therapeutic applications:
- Epilepsy : By enhancing GABAergic transmission, it may serve as an effective treatment for various forms of epilepsy.
- Anxiety Disorders : Its anxiolytic effects could be beneficial in treating anxiety-related conditions.
- Pain Management : Preliminary studies indicate potential analgesic effects through modulation of GABA receptors involved in pain pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Eigenschaften
CAS-Nummer |
133933-77-4 |
|---|---|
Molekularformel |
C9H13NO2S |
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6-2-3-8(13-6)7(5-10)4-9(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
RPNWEWXYTFWDTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C(CC(=O)O)CN |
Kanonische SMILES |
CC1=CC=C(S1)C(CC(=O)O)CN |
Synonyme |
4-amino-3-(5-methyl-2-thienyl)butyric acid 4-AMTBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















